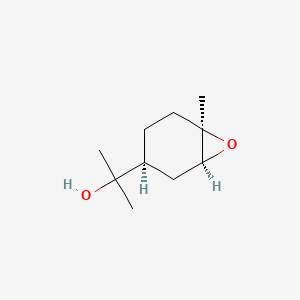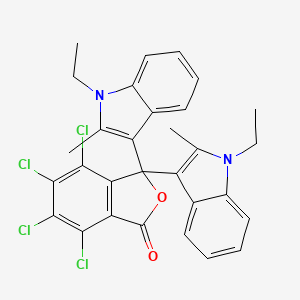
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide is a complex organic compound with the molecular formula C30H24Cl4N2O2. This compound is notable for its unique structure, which includes multiple chlorine atoms and indole groups. It is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide typically involves multiple steps. One common method includes the reaction of tetrachlorophthalic anhydride with 1-ethyl-2-methylindole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including anti-HIV properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4,5,6,7-Tetrachloro-3,3-bis(1-ethyl-2-methyl-1H-indol-3-yl)phthalide can be compared with other similar compounds, such as:
Tetrachlorophthalic anhydride: This compound shares the tetrachlorophthalide core but lacks the indole groups.
5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazolocarbocyanine iodide: Another chlorinated compound with different substituents and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
41621-86-7 |
|---|---|
Fórmula molecular |
C30H24Cl4N2O2 |
Peso molecular |
586.3 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C30H24Cl4N2O2/c1-5-35-15(3)22(17-11-7-9-13-19(17)35)30(23-16(4)36(6-2)20-14-10-8-12-18(20)23)24-21(29(37)38-30)25(31)27(33)28(34)26(24)32/h7-14H,5-6H2,1-4H3 |
Clave InChI |
SMKHTHNACHYZIM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C2=CC=CC=C21)C3(C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


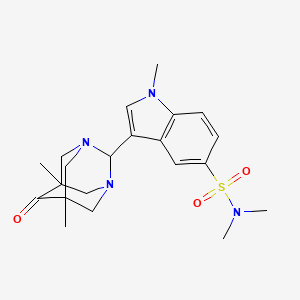
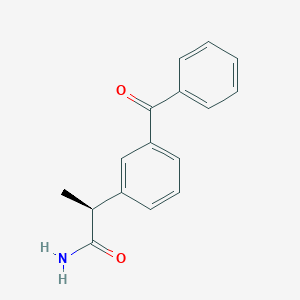
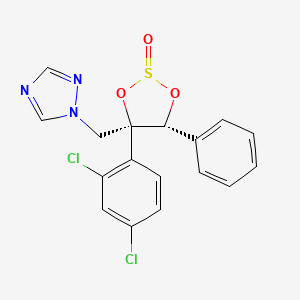


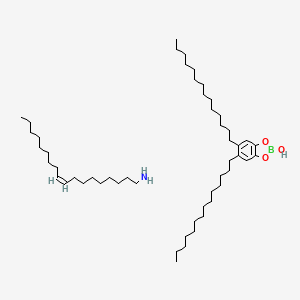
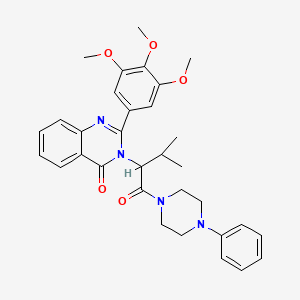

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)



